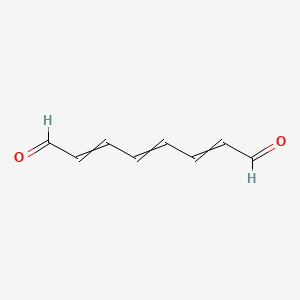

Octa-2,4,6-trienedial

Description

Historical Context and Evolution of Polyene Dialdehyde (B1249045) Chemistry

The exploration of polyene aldehydes can be traced back to early investigations into natural pigments and vitamins, where the conjugated polyene chain is a recurring structural motif. The synthesis of polyene compounds, including dialdehydes, saw significant advancements with the development of new synthetic methodologies. Early methods often involved condensation reactions, but the advent of more sophisticated techniques like the Wittig reaction and its modifications revolutionized the ability to construct these molecules with greater control and efficiency.

A pivotal moment in the history of polyene synthesis was the development of the enol ether synthesis method. Research in the mid-20th century demonstrated the utility of 1-alkoxydienes as reactive intermediates for the construction of polyene chains. This approach proved instrumental in the synthesis of various polyene aldehydes and dialdehydes, which are crucial precursors to larger, more complex molecules like carotenoids. The work of chemists like S. M. Makin in the 1970s highlighted convenient methods for preparing polyene dialdehydes, underscoring their importance as building blocks in organic synthesis.

Structural Classification and Isomerism of Octa-2,4,6-trienedial

This compound is structurally classified as a conjugated polyene dialdehyde. Its backbone consists of an eight-carbon chain containing three conjugated double bonds and is terminated at both ends by aldehyde functional groups. The systematic IUPAC name for the all-trans isomer is (2E,4E,6E)-octa-2,4,6-trienedial. pearson.com

The presence of three carbon-carbon double bonds gives rise to the possibility of geometric isomerism. Each double bond can exist in either a cis (Z) or trans (E) configuration. Consequently, this compound can exist as multiple stereoisomers. The number of possible stereoisomers for a polyene with 'n' non-symmetrical double bonds is 2^n. For this compound, with three double bonds, there are theoretically 2^3 = 8 possible geometric isomers. These isomers will differ in their spatial arrangement and, consequently, in their physical and chemical properties. The all-trans isomer, (2E,4E,6E)-octa-2,4,6-trienedial, is generally the most thermodynamically stable due to reduced steric hindrance.

Below is a table summarizing the basic properties of (2E,4E,6E)-octa-2,4,6-trienedial:

| Property | Value |

| Molecular Formula | C8H8O2 |

| Molecular Weight | 136.15 g/mol |

| IUPAC Name | (2E,4E,6E)-octa-2,4,6-trienedial |

| CAS Number | 101417-68-9 |

Note: Data sourced from PubChem. pearson.com

Significance of Conjugated Dialdehydes in Advanced Chemical Synthesis

Conjugated dialdehydes, with this compound as a prime example, are highly valuable intermediates in advanced chemical synthesis. Their significance stems from the presence of two reactive aldehyde groups and a conjugated π-system, which imparts unique reactivity.

These dialdehydes serve as versatile building blocks for the construction of more complex molecules. The aldehyde functionalities can readily participate in a wide range of chemical transformations, including:

Condensation Reactions: They can react with a variety of nucleophiles, such as amines, hydrazines, and active methylene (B1212753) compounds, to form a diverse array of heterocyclic and acyclic products.

Wittig-type Reactions: The reaction of the aldehyde groups with phosphonium (B103445) ylides is a powerful tool for extending the polyene chain, a key step in the synthesis of carotenoids and other long-chain polyenes.

Cycloaddition Reactions: The conjugated diene system within the molecule can participate in Diels-Alder reactions, providing a route to cyclic and bicyclic structures.

The ability to undergo these transformations makes conjugated dialdehydes essential precursors in the synthesis of natural products, pharmaceuticals, and advanced materials. For instance, derivatives of polyene dialdehydes are crucial intermediates in the industrial synthesis of Vitamin A and various carotenoids used as food colorants and antioxidants.

Overview of Contemporary Research Trajectories in Polyene Dialdehyde Science

Current research in the field of polyene dialdehydes continues to expand upon their foundational importance. Key areas of investigation include:

Development of Novel Synthetic Methods: Chemists are continuously seeking more efficient, stereoselective, and environmentally benign methods for the synthesis of polyene dialdehydes and their derivatives. This includes the exploration of new catalytic systems and reaction pathways.

Materials Science Applications: The unique electronic and photophysical properties of conjugated polyenes make them attractive for applications in materials science. Researchers are exploring the use of polyene dialdehydes in the synthesis of conductive polymers, organic light-emitting diodes (OLEDs), and other functional materials. The ability to precisely tune the length and substitution of the polyene chain allows for the tailoring of these materials' properties.

Biological and Medicinal Chemistry: The structural motif of polyene aldehydes is found in various biologically active natural products. Contemporary research involves the synthesis of novel polyene dialdehyde derivatives and the evaluation of their potential as therapeutic agents, including as anticancer and antimicrobial compounds.

Structure

2D Structure

3D Structure

Properties

CAS No. |

101417-68-9 |

|---|---|

Molecular Formula |

C8H8O2 |

Molecular Weight |

136.15 g/mol |

IUPAC Name |

octa-2,4,6-trienedial |

InChI |

InChI=1S/C8H8O2/c9-7-5-3-1-2-4-6-8-10/h1-8H |

InChI Key |

WHBHQMAXOAXILT-UHFFFAOYSA-N |

Canonical SMILES |

C(=CC=CC=O)C=CC=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Octa 2,4,6 Trienedial and Its Analogues

Retrosynthetic Disconnection Strategies for Trienedial Systems

Retrosynthetic analysis is a powerful tool for planning the synthesis of complex organic molecules. For a symmetrical C8 dicarbonyl compound like Octa-2,4,6-trienedial, a primary disconnection can be made at the central C4-C5 double bond. This simplifies the target molecule into two identical four-carbon fragments. This approach is particularly advantageous as it allows for a convergent synthesis, where the two fragments are prepared separately and then joined in a later step.

A common strategy for forming the central double bond is through a coupling reaction. This leads to the identification of a C4 monocarbonyl synthon. Further disconnection of this C4 fragment can be envisioned through an olefination reaction, such as a Wittig or Horner-Wadsworth-Emmons reaction, to form the C2-C3 double bond. This leads to a two-carbon aldehyde and a two-carbon ylide or phosphonate (B1237965) ester as starting materials.

Carbon-Carbon Bond Formation in Conjugated Polyene Dialdehyde (B1249045) Synthesis

The construction of the carbon-carbon double bonds in conjugated polyene dialdehydes is a critical aspect of their synthesis. Several powerful olefination and cross-coupling reactions have been employed for this purpose, each with its own advantages in terms of stereoselectivity and functional group tolerance.

Wittig and Wittig-Horner Olefination Approaches

The Wittig reaction, which involves the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone, is a cornerstone of alkene synthesis. wikipedia.orgorganic-chemistry.orglibretexts.org For the synthesis of polyenes, stabilized ylides are often preferred as they tend to favor the formation of the thermodynamically more stable (E)-alkene. organic-chemistry.org

A significant advancement in this area is the Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction that utilizes phosphonate carbanions. wikipedia.orgorganic-chemistry.org The HWE reaction offers several advantages, including the facile removal of the water-soluble phosphate (B84403) byproduct and, most notably, excellent (E)-stereoselectivity for the newly formed double bond. wikipedia.orgorganic-chemistry.org This makes it particularly well-suited for the synthesis of all-trans polyenes. The stereoselectivity is driven by the thermodynamic stability of the intermediates in the reaction pathway. organic-chemistry.org

Table 1: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions for Polyene Synthesis

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

| Reagent | Phosphonium ylide | Phosphonate carbanion |

| Byproduct | Triphenylphosphine oxide | Water-soluble phosphate ester |

| Stereoselectivity | Variable, dependent on ylide stability and reaction conditions | Generally high (E)-selectivity with stabilized phosphonates |

| Reactivity | Highly reactive, less sensitive to steric hindrance | Generally more nucleophilic but less basic than Wittig ylides |

Julia and Modified Julia Olefination Strategies

The Julia olefination, and its modern variants, provide another powerful method for the stereoselective synthesis of alkenes. wikipedia.org The classical Julia-Lythgoe olefination involves the reaction of a phenyl sulfone with an aldehyde or ketone, followed by reductive elimination to form the alkene. wikipedia.org This method is known for its high (E)-stereoselectivity.

The Julia-Kocienski olefination is a popular modification that utilizes a heteroaromatic sulfone, such as a benzothiazolyl (BT) or a 1-phenyl-1H-tetrazol-5-yl (PT) sulfone. alfa-chemistry.comorganic-chemistry.org This one-pot procedure offers high yields and excellent (E)-selectivity. alfa-chemistry.comorganic-chemistry.org The reaction proceeds through a Smiles rearrangement followed by the elimination of sulfur dioxide and the heteroaromatic leaving group. alfa-chemistry.com The stereochemical outcome is often influenced by the choice of sulfone, base, and solvent. organic-chemistry.org

Table 2: Key Features of Julia Olefination Variants

| Olefination Method | Sulfone Reagent | Key Characteristics |

| Classical Julia-Lythgoe | Phenyl sulfone | Multi-step, high (E)-selectivity |

| Julia-Kocienski | Benzothiazolyl (BT) or 1-phenyl-1H-tetrazol-5-yl (PT) sulfone | One-pot, high (E)-selectivity, milder conditions |

Palladium-Catalyzed Coupling Reactions for C(sp²)−C(sp²) Bond Construction

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds, particularly between sp²-hybridized carbons, making them indispensable tools for polyene synthesis. youtube.com These reactions generally offer mild reaction conditions, high functional group tolerance, and predictable stereoselectivity.

The Suzuki coupling involves the reaction of an organoboron compound (such as a boronic acid or ester) with an organohalide or triflate. libretexts.orgwikipedia.org It is widely used due to the stability and low toxicity of the boron reagents. wikipedia.org The Stille coupling utilizes organotin reagents and is known for its tolerance of a wide range of functional groups. wikipedia.orgorganic-chemistry.org However, the toxicity of organotin compounds is a significant drawback. wikipedia.orgorganic-chemistry.org The Heck reaction couples an alkene with an organohalide or triflate and is a powerful method for the vinylation of aryl and vinyl halides. wikipedia.org The stereochemistry of the resulting alkene is often controlled by the reaction conditions. wikipedia.org

Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions for Polyene Synthesis

| Reaction | Organometallic Reagent | Organic Halide/Triflate | Key Advantages |

| Suzuki Coupling | Organoboron | Aryl or Vinyl | Stable, non-toxic reagents; mild conditions |

| Stille Coupling | Organotin | Aryl or Vinyl | High functional group tolerance |

| Heck Reaction | Alkene | Aryl or Vinyl | Direct vinylation of halides |

Enol Ether Condensation Reactions for Polyene Chain Elongation

The condensation of enol ethers with acetals is a well-established method for the elongation of polyene chains, often employed in the industrial synthesis of carotenoids and related compounds. scispace.com This methodology allows for the controlled, stepwise construction of the conjugated system.

A notable example is the synthesis of 2,7-dimethyl-octa-2,4,6-trienedial, a close analogue of this compound. google.com This synthesis involves the double enol ether condensation of a butenedial-bisacetal with an enol ether. google.com The resulting condensation product is then hydrolyzed to unveil the dialdehyde functionality. google.com

Lewis Acid Catalysis in Enol Ether Condensations

Lewis acids play a crucial role in activating the acetal (B89532) functional group towards nucleophilic attack by the enol ether. google.comgoogle.com Common Lewis acids used for this purpose include zinc chloride, boron trifluoride etherate, and scandium triflate. google.comnih.gov The choice of Lewis acid and reaction conditions can influence the efficiency and selectivity of the condensation reaction. The catalyst facilitates the reaction by coordinating to the acetal oxygen, making the acetal carbon more electrophilic and susceptible to attack by the electron-rich enol ether. This activation is essential for achieving high yields in the polyene chain elongation process. nih.gov

Table 4: Common Lewis Acids in Enol Ether Condensation

| Lewis Acid | Typical Reaction Conditions | Role in the Reaction |

| Zinc Chloride (ZnCl₂) | Aprotic solvent, moderate temperature | Activates acetal for nucleophilic attack |

| Boron Trifluoride Etherate (BF₃·OEt₂) | Aprotic solvent, often at low temperatures | Strong Lewis acid for acetal activation |

| Scandium Triflate (Sc(OTf)₃) | Can be used in catalytic amounts, tolerant of some protic solvents | Highly effective catalyst for acetal activation |

Stereochemical Control in Enol Ether Condensation Pathways

The aldol (B89426) reaction and its variants are cornerstone strategies for carbon-carbon bond formation. In the context of polyene synthesis, the use of enol ethers, particularly silyl (B83357) enol ethers in the Mukaiyama aldol reaction, offers a powerful approach for achieving stereocontrol. The geometry of the enol ether and the choice of Lewis acid catalyst are critical factors in determining the stereochemical outcome of the aldol adduct.

The Mukaiyama aldol addition involves the Lewis acid-mediated reaction of a silyl enol ether with a carbonyl compound. This method is advantageous as it allows for a crossed aldol reaction under controlled conditions, minimizing self-condensation of the aldehyde. wikipedia.org The stereoselectivity of the reaction is influenced by the transition state geometry, which can be either open or cyclic, depending on the Lewis acid and substrates used. msu.edu For instance, the use of chelating Lewis acids like TiCl₄ can favor syn-aldol products, while non-chelating Lewis acids may lead to anti-products.

The stereoselective synthesis of the silyl enol ethers themselves is a prerequisite for controlling the final stereochemistry of the polyene chain. This can be achieved through various methods, including the use of bulky bases and trapping of the resulting enolate with a silyl halide. The E/Z geometry of the silyl enol ether directly influences the relative stereochemistry of the newly formed stereocenters in the aldol product.

While the Mukaiyama aldol reaction is a powerful tool, its application to the synthesis of long-chain polyenals requires careful substrate design and reaction optimization to avoid side reactions such as polymerization, particularly when using small, reactive aldehydes like acetaldehyde. unipd.itnih.gov Recent advances have focused on the development of highly selective catalysts that can operate under mild conditions and tolerate a wide range of functional groups, paving the way for the efficient and stereocontrolled synthesis of complex polyene systems. nih.gov

Table 1: Examples of Stereoselective Mukaiyama Aldol Reactions

| Entry | Silyl Enol Ether | Aldehyde | Lewis Acid | Solvent | Product (Yield) | Diastereomeric Ratio (syn:anti) |

| 1 | Cyclohexanone trimethylsilyl (B98337) enol ether | Benzaldehyde | TiCl₄ | CH₂Cl₂ | β-hydroxyketone (82%) | 77:23 |

| 2 | Acetophenone trimethylsilyl enol ether | Isovaleraldehyde | BF₃·OEt₂ | CH₂Cl₂ | β-hydroxyketone (85%) | 15:85 |

| 3 | Propanal trimethylsilyl enol ether | 2-Phenylpropanal | SnCl₄ | Toluene (B28343) | β-hydroxyaldehyde (78%) | 80:20 |

Note: The data in this table is illustrative of typical Mukaiyama aldol reactions and may not be specific to the synthesis of this compound.

Oxidative Ring-Fragmentation Routes to this compound Skeletons

Oxidative cleavage of cyclic precursors presents an alternative and often elegant strategy for the synthesis of linear molecules with terminal functional groups. This approach can be particularly advantageous for controlling the stereochemistry of the double bonds within the polyene chain, as the geometry can be pre-defined in the cyclic starting material.

A notable example of this strategy is the ozonolysis of cyclic dienes and polyenes. For instance, the ozonolysis of 1,3-cyclohexadiene (B119728) can, in principle, yield a six-carbon dialdehyde with a central double bond. A more direct precursor to an eight-carbon dialdehyde would be a cyclooctadiene or cyclooctatetraene (B1213319) derivative. The ozonolysis of such precursors would involve the cleavage of two double bonds to generate the two terminal aldehyde functionalities. The success of this method hinges on the selective cleavage of the appropriate bonds and the subsequent work-up conditions to ensure the formation of the desired dialdehyde without over-oxidation to carboxylic acids.

The reaction conditions for ozonolysis, such as temperature and solvent, as well as the choice of reductive work-up (e.g., triphenylphosphine, dimethyl sulfide, or zinc/acetic acid), are crucial for obtaining the aldehyde product in high yield. While this method offers a conceptually straightforward route to dialdehydes, challenges can arise from incomplete reaction, over-oxidation, and the formation of side products.

Organosulfur Chemistry-Based Synthetic Protocols

Organosulfur chemistry provides a versatile toolkit for the construction of carbon-carbon double bonds with excellent stereocontrol, making it highly suitable for the synthesis of conjugated polyenes.

Sulfone-Mediated Approaches to Conjugated Polyenes

Two prominent sulfone-based olefination reactions are the Julia-Kocienski olefination and the Ramberg-Bäcklund reaction.

The Julia-Kocienski olefination is a modified version of the Julia olefination that allows for a one-pot synthesis of alkenes from aldehydes and heteroaryl sulfones, most commonly benzothiazol-2-yl (BT) or 1-phenyl-1H-tetrazol-5-yl (PT) sulfones. organic-chemistry.orgresearcher.lifenih.govresearchgate.netorganic-chemistry.org This reaction is renowned for its high E-selectivity, which is particularly valuable for the synthesis of all-trans polyenes. nih.gov The reaction proceeds via the addition of a metalated sulfone to an aldehyde, followed by a Smiles rearrangement and subsequent elimination of sulfur dioxide and the heteroaryl leaving group. The stereochemical outcome is largely determined by the kinetic diastereoselectivity of the initial addition step. nih.gov For the synthesis of a symmetrical dialdehyde like this compound, a strategy could involve the coupling of a C2-dialdehyde equivalent with two molecules of a C3-sulfone building block, or a C4-disulfone with two molecules of a C2-aldehyde.

The Ramberg-Bäcklund reaction is another powerful method for alkene synthesis, involving the base-induced rearrangement of an α-halosulfone to an alkene with the extrusion of sulfur dioxide. This reaction can be used to form both cyclic and acyclic alkenes and is particularly useful for the synthesis of highly substituted or strained double bonds. Its application to polyene synthesis has been demonstrated, offering a complementary approach to other olefination methods.

Table 2: Comparison of Julia-Kocienski and Ramberg-Bäcklund Reactions for Polyene Synthesis

| Feature | Julia-Kocienski Olefination | Ramberg-Bäcklund Reaction |

| Reactants | Aldehyde, Heteroaryl sulfone | α-Halosulfone |

| Key Intermediate | β-Alkoxysulfone | Episulfone |

| Stereoselectivity | Generally high E-selectivity | Can be E or Z selective depending on conditions |

| Scope | Broad, tolerant of many functional groups | Broad, useful for strained systems |

| Byproducts | Sulfur dioxide, heteroaryl salt | Sulfur dioxide, halide salt |

Allylic Oxidation and Selective Oxidation Reactions in Dialdehyde Synthesis

The introduction of aldehyde functionalities at the termini of a pre-formed polyene chain via selective oxidation is a challenging yet potentially efficient strategy. Allylic oxidation methods are key to this approach.

The Wacker-Tsuji oxidation is a well-established palladium-catalyzed process for the oxidation of terminal alkenes to methyl ketones. While the standard reaction yields ketones, modifications to the catalytic system and reaction conditions can favor the formation of aldehydes. The regioselectivity of the Wacker oxidation is a critical consideration, with directing groups sometimes employed to control the site of oxidation. For the synthesis of a dialdehyde from a terminal diene, the challenge lies in achieving selective oxidation at both ends of the molecule without affecting the internal double bonds of the conjugated system.

Other methods for allylic oxidation often involve the use of selenium dioxide (SeO₂) or chromium-based reagents. However, these reagents can sometimes lead to a mixture of products and may not be suitable for sensitive substrates. The development of more selective and milder catalytic systems for the terminal oxidation of polyenes is an active area of research.

Emerging Synthetic Technologies for Conjugated Dialdehydes

Ionic Liquid-Promoted Reaction Systems

Ionic liquids (ILs) have emerged as promising "green" solvents and catalysts for a wide range of organic transformations. Their unique properties, such as low vapor pressure, high thermal stability, and tunable polarity and acidity/basicity, can lead to enhanced reaction rates, improved selectivity, and easier product separation and catalyst recycling.

In the context of conjugated dialdehyde synthesis, ionic liquids have shown potential in promoting key bond-forming reactions. For example, aldol and Knoevenagel condensations, which are fundamental for building the carbon backbone of polyenals, can be efficiently catalyzed by basic or functionalized ionic liquids. The use of ionic liquids can circumvent the need for traditional volatile organic solvents and may also influence the stereochemical outcome of these reactions.

Furthermore, some ionic liquids can act as both the solvent and the catalyst, simplifying the reaction setup and workup. Research in this area is focused on designing task-specific ionic liquids that are optimized for specific transformations in the synthesis of complex molecules like this compound.

Green Chemistry Principles in this compound Synthesis

The synthesis of complex molecules like this compound is increasingly guided by the principles of green chemistry, which aim to create more environmentally benign and sustainable chemical processes. researchgate.netresearchgate.net These principles focus on preventing waste, maximizing atom economy, using less hazardous substances, increasing energy efficiency, and employing renewable feedstocks. nih.govrsc.org

In the context of synthesizing polyene dialdehydes, green chemistry encourages the replacement of hazardous solvents with safer alternatives. nih.gov Traditional organic solvents, which are often volatile and toxic, can be substituted with water, ionic liquids, or deep eutectic solvents. nih.govsemanticscholar.org Solvent-free, or "dry media," reaction conditions represent an ideal approach, minimizing solvent waste entirely. nih.govresearchgate.net Such methods, including mechanochemical approaches like grinding or ball milling, can lead to higher efficiency and simpler product isolation. semanticscholar.orgresearchgate.net

Catalysis is a cornerstone of green chemistry, promoting the use of catalysts over stoichiometric reagents to reduce waste. nih.gov For dialdehyde synthesis, the use of recyclable, heterogeneous catalysts, such as silica-supported polyphosphoric acid (PPA-SiO2), has proven effective under solvent-free conditions, offering high yields and simple catalyst recovery. researchgate.net The development of catalyst-assisted reactions is a key area of research for making the synthesis of compounds like this compound more sustainable. nih.gov

Furthermore, the principle of atom economy—maximizing the incorporation of all materials used in the process into the final product—is critical. researchgate.net Synthetic routes are designed to minimize the formation of by-products. For instance, certain eco-friendly oxidative protocols for converting organic dihalides to dialdehydes utilize reagents like periodic acid or hydrogen peroxide in ionic liquids, which can offer improved selectivity and reduced waste compared to classical methods. researchgate.net

Stereoselective Control in the Formation of (E,E,E)-Octa-2,4,6-trienedial

Achieving high stereoselectivity to produce the all-trans isomer, (E,E,E)-Octa-2,4,6-trienedial, is a significant challenge in polyene synthesis. The geometric configuration of the double bonds is crucial as it dictates the molecule's properties and subsequent reactivity. Common methods for creating the carbon-carbon double bonds in polyenes include the Wittig reaction, Horner-Wadsworth-Emmons (HWE) reaction, and transition metal-catalyzed cross-coupling reactions. nih.gov The stereochemical outcome of these reactions is highly dependent on a variety of factors.

Influence of Reaction Parameters on Geometric Isomer Selectivity

The ratio of E (trans) to Z (cis) isomers in polyene synthesis is not fixed and can be manipulated by carefully selecting the reaction parameters.

Solvent Effects: The polarity of the solvent can significantly influence the stereochemical pathway of olefination reactions. digitellinc.com In the Wittig reaction, for example, non-stabilized ylides typically favor the formation of Z-alkenes in polar aprotic solvents like THF. digitellinc.com Conversely, the use of non-polar solvents such as toluene can favor the formation of the E-alkene. digitellinc.comresearchgate.net Computational studies suggest that solvents can influence the dihedral angle of the transition state, thereby altering the stereoselectivity. digitellinc.com

Ylide and Substrate Structure: In the Wittig reaction, the nature of the phosphonium ylide is a primary determinant of stereoselectivity. organic-chemistry.org

Non-stabilized ylides (e.g., with alkyl substituents) generally react quickly to form a cis-oxaphosphetane, leading predominantly to (Z)-alkenes. organic-chemistry.org

Stabilized ylides (with electron-withdrawing groups) are more stable, allowing the reaction to reach thermodynamic equilibrium, which favors the formation of the more stable (E)-alkene. organic-chemistry.org

Semi-stabilized ylides , such as benzyl (B1604629) or allyl ylides, often produce mixtures of Z and E isomers, where the ratio can be influenced by other factors like solvent and the presence of salt additives. researchgate.net

The table below summarizes the general influence of ylide type on the stereochemical outcome of the Wittig reaction.

| Ylide Type | Substituent (R) | Predominant Alkene Isomer |

| Non-stabilized | Alkyl | Z (cis) |

| Stabilized | Electron-withdrawing group (e.g., -COOR, -CN) | E (trans) |

| Semi-stabilized | Phenyl, Vinyl | Mixture of E/Z |

This interactive table summarizes expected outcomes based on general principles of the Wittig reaction. organic-chemistry.org

Temperature and Additives: Reaction temperature can affect the selectivity, particularly in reactions where kinetic and thermodynamic products differ. The presence of additives, such as lithium salts in Wittig reactions, can stabilize intermediates and alter the E/Z ratio, often leading to more of the E-isomer. organic-chemistry.org

Strategies for High All-trans-Polyene Dialdehyde Yields

To maximize the yield of the desired (E,E,E)-Octa-2,4,6-trienedial, synthetic strategies are employed that either strongly favor the formation of trans double bonds or build the molecule from stereochemically pure precursors.

One of the most powerful strategies is the use of iterative cross-coupling reactions . The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide using a palladium catalyst, is particularly effective. acs.org This method is stereospecific, meaning the geometry of the double bonds in the reactants is retained in the product. nih.gov By using stereodefined (E)-alkenylboronic acids or esters and (E)-alkenyl halides as building blocks, the all-trans polyene chain can be constructed step-by-step with excellent stereochemical control. nih.govacs.org This modular approach allows for the synthesis of complex polyenes from a small set of versatile building blocks. nih.gov

Modifications of classical olefination reactions are also employed. The Schlosser modification of the Wittig reaction , for instance, is a well-known method to promote the formation of E-alkenes from non-stabilized ylides. organic-chemistry.org This involves using a strong base at low temperatures to deprotonate the initial betaine (B1666868) intermediate, followed by protonation to favor the more stable trans-configured intermediate.

Finally, the development of novel catalysts and reagents continues to provide new avenues for stereocontrol. For example, specific phosphine (B1218219) ligands in palladium-catalyzed reactions or new organocatalysts can influence the stereochemical outcome of C-C bond formation. princeton.eduacs.org Combining these advanced catalytic methods with optimized reaction conditions provides a robust toolkit for the high-yield, stereoselective synthesis of (E,E,E)-Octa-2,4,6-trienedial.

Reactivity and Chemical Transformations of Octa 2,4,6 Trienedial

Aldehyde Group Reactivity in Conjugated Systems

The presence of the polyene chain in conjugation with the aldehyde groups significantly modifies the typical reactivity of a simple aldehyde. The electron-withdrawing nature of the carbonyl group extends its influence along the conjugated system, rendering the β-carbon atoms susceptible to nucleophilic attack. wikipedia.orglibretexts.org This phenomenon, known as vinylogy, is central to understanding the molecule's behavior.

Nucleophilic Addition and Condensation Reactions

The aldehyde groups in Octa-2,4,6-trienedial, being part of an α,β-unsaturated system, can undergo nucleophilic attack at two primary sites: the carbonyl carbon (direct or 1,2-addition) and the β-carbon of the conjugated double bond (conjugate or 1,4-addition). libretexts.org The competition between these two pathways is governed by factors such as the nature of the nucleophile (hard vs. soft) and the reaction conditions. fiveable.mewikipedia.org

Direct (1,2) Addition: Hard nucleophiles, such as Grignard reagents or organolithium compounds, tend to react irreversibly at the electrophilic carbonyl carbon, which is considered a "hard" electrophilic center. This leads to the formation of an alcohol after protonation.

Conjugate (1,4) Addition: Soft nucleophiles, like amines, thiols, or Gilman reagents (lithium diorganocoppers), preferentially attack the "soft" electrophilic β-carbon. wikipedia.orglibretexts.org This reaction, often called a Michael addition, proceeds via a resonance-stabilized enolate intermediate, which is then protonated at the α-carbon to yield a saturated aldehyde product. libretexts.orgpressbooks.pub Given that these additions are often reversible, the thermodynamically more stable conjugate addition product is frequently favored. pressbooks.pub

| Addition Type | Site of Attack | Typical Nucleophiles | Intermediate | Final Product (after protonation) | Control |

|---|---|---|---|---|---|

| Direct (1,2) Addition | Carbonyl Carbon | Organolithiums, Grignard Reagents (Hard Nucleophiles) | Alkoxide | Allylic Alcohol | Kinetic |

| Conjugate (1,4) Addition | β-Carbon | Amines, Thiols, Gilman Reagents (Soft Nucleophiles) | Resonance-Stabilized Enolate | Saturated Aldehyde | Thermodynamic |

Beyond simple additions, the aldehyde functional groups enable condensation reactions , which are powerful tools for carbon-carbon bond formation. sigmaaldrich.com The most relevant of these is the Aldol (B89426) condensation. In the presence of a base, an enolate can be formed at the α-carbon of the saturated product resulting from an initial conjugate addition, or potentially from the terminal methyl group if a derivative were used. This enolate can then attack another carbonyl group, either intramolecularly or intermolecularly, leading to a β-hydroxy aldehyde, which can subsequently dehydrate to form a new, more extended conjugated system. sigmaaldrich.comwikipedia.org Other variations include the Knoevenagel and Perkin condensations. wikipedia.orgyoutube.com

Electrophilic Reactivity of α,β-Unsaturated Carbonyls

While the conjugated system is activated for nucleophilic attack, it is correspondingly deactivated towards electrophilic addition compared to isolated alkenes. uobabylon.edu.iq The strong electron-withdrawing effect of the two carbonyl groups reduces the electron density of the C=C double bonds, making them less attractive to electrophiles.

However, when electrophilic addition does occur, the regioselectivity is controlled by the conjugated system. The reaction proceeds through the most stable carbocation intermediate. Addition of an unsymmetrical reagent (e.g., H-X) to an α,β-unsaturated carbonyl system typically results in the hydrogen atom attaching to the α-carbon and the negative group (X) attaching to the β-carbon. uobabylon.edu.iq The mechanism involves the formation of a resonance-stabilized carbocation where the positive charge is delocalized over the carbon skeleton and not on the electronegative oxygen atom, which would be highly unfavorable. uobabylon.edu.iq

Polyene Chain Transformations

The polyene chain of this compound is not merely a passive bridge between the two aldehyde groups; it is an active participant in a variety of chemical transformations that alter its geometry, connectivity, and stability.

Geometric and Positional Isomerization Mechanisms

The double bonds within the polyene chain can exist in different geometric configurations (cis or trans). This leads to the possibility of multiple geometric isomers.

Geometric Isomerization: Generally, the all-trans isomer of a polyene is the most stable due to reduced steric hindrance. nih.govfiu.edu Interconversion between isomers can be induced by external stimuli such as light (photoisomerization) or heat. Photoisomerization is a key process in the function of related polyenes like retinal in vision. This process involves the absorption of a photon to promote an electron to an excited state where rotation around a double bond is more facile.

| Isomerization Type | Description | Common Triggers/Catalysts | Outcome |

|---|---|---|---|

| Geometric (cis/trans) | Change in the spatial arrangement of substituents around a double bond. | Light (Photoisomerization), Heat | Interconversion between cis and trans isomers. |

| Positional | Relocation of a C=C double bond within the carbon skeleton. | Transition metals, Acids, Bases | Formation of a constitutional isomer with a different double bond position. |

Cyclization Reactions of this compound Derivatives

The conjugated triene system is a prime candidate for intramolecular cyclization reactions, leading to the formation of cyclic structures. One of the most important classes of such reactions is pericyclic reactions, specifically electrocyclization . Under thermal or photochemical conditions, the 6 π-electron system of the triene can cyclize to form a cyclohexadiene ring. The stereochemical outcome of this reaction is governed by the Woodward-Hoffmann rules.

Furthermore, derivatives of this compound can undergo cation-olefin cyclizations . researchgate.net The reaction can be initiated by a Lewis acid coordinating to one of the carbonyl oxygens, which triggers a cascade of ring-closing events along the polyene chain. researchgate.net This strategy is a powerful method for constructing complex polycyclic frameworks from simple acyclic precursors. beilstein-journals.org Related cyclizations, such as the Nazarov cyclization, which applies to conjugated dienones, also highlight the propensity of these systems to form rings. wikipedia.org

Oxidative Pathways and Stability of Conjugated Polyenes under Various Conditions

Conjugated polyenes are inherently susceptible to oxidation due to their electron-rich π-system. mdpi.com This degradation is often accelerated by exposure to various environmental factors.

Oxidizing Agents: Oxygen, particularly in the presence of light and photosensitizers (singlet oxygen), can attack the double bonds. Ozone is another powerful oxidizing agent that will cleave the double bonds via ozonolysis.

Environmental Conditions: Heat and UV light can provide the energy needed to initiate oxidation, often through radical mechanisms. This leads to a breakdown of the conjugated system, resulting in chain cleavage and the formation of smaller, less conjugated aldehydes and carboxylic acids. researchgate.net This process is often observed as a bleaching of the color associated with long conjugated systems.

The stability of the polyene chain can be influenced by several factors. The introduction of bulky substituents can sterically hinder the approach of oxidizing agents. The presence of antioxidants can also protect the polyene by quenching reactive oxygen species or interrupting radical chain reactions. mdpi.com The solvent and pH can also play a role in the rate and pathway of degradation.

| Condition/Factor | Effect on Polyene Chain | Common Outcome |

|---|---|---|

| Oxygen (O₂) + Light | Photo-oxidation, often involving singlet oxygen. | Formation of peroxides, chain cleavage. |

| Ozone (O₃) | Cleavage of C=C double bonds (Ozonolysis). | Formation of smaller aldehydes and carboxylic acids. |

| Heat | Promotes thermal degradation and radical-initiated oxidation. | Chain scission, loss of conjugation. |

| Antioxidants | Inhibit oxidation by scavenging free radicals. | Increased stability and shelf-life. |

| Steric Hindrance | Shields the polyene chain from attack by reagents. | Enhanced stability against oxidative degradation. |

Chemoselective Functionalization and Derivatization

The presence of multiple reactive sites—two aldehydes and three carbon-carbon double bonds—in this compound necessitates controlled reaction conditions to achieve chemoselectivity. The aldehyde groups, being more electrophilic, are the primary sites for nucleophilic attack, allowing for their selective modification while preserving the polyene backbone. This selective reactivity is crucial for the synthesis of complex molecules where the conjugated system is required for specific optical or electronic properties.

The condensation reaction between an aldehyde and a primary amine is a fundamental transformation in organic chemistry, leading to the formation of an imine, also known as a Schiff base. researchgate.net This reaction proceeds via a nucleophilic addition of the amine to the aldehyde's carbonyl carbon, followed by the elimination of a water molecule. youtube.com

For this compound, the reaction with a primary amine (R-NH₂) can yield mono- or di-imine products, depending on the stoichiometry. The general mechanism involves the following steps:

Nucleophilic attack of the primary amine on the carbonyl carbon.

Proton transfer to form a carbinolamine intermediate.

Protonation of the hydroxyl group to form a good leaving group (water).

Elimination of water to form an iminium ion.

Deprotonation to yield the final imine product.

The reaction of this compound with various primary amines can be summarized as follows:

| Primary Amine (R-NH₂) | Product |

| Methylamine (CH₃NH₂) | N,N'-(Octa-2,4,6-triene-1,8-diylidene)dimethanamine |

| Aniline (C₆H₅NH₂) | N,N'-(Octa-2,4,6-triene-1,8-diylidene)dianiline |

| Ethylenediamine (H₂NCH₂CH₂NH₂) | Potential for macrocyclic or polymeric structures |

Furthermore, the reaction between a dialdehyde (B1249045) and a primary amine can lead to the formation of dihydropyridine (B1217469) derivatives. acgpubs.org This transformation is particularly relevant in the context of dialdehyde click chemistry. The process is believed to occur through an initial condensation to form an imine, followed by an intramolecular aza-electrocyclization, driven by the formation of a stable six-membered ring. In the case of this compound, the conjugated system facilitates this cyclization, leading to a stable dihydropyridine product. The classic Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia, provides a well-established precedent for the formation of such heterocyclic systems. nih.govresearchgate.net

"Click chemistry" describes a class of reactions that are rapid, high-yielding, and produce minimal byproducts. wikipedia.org The reaction between dialdehydes and primary amines has emerged as a powerful click chemistry method for chemical ligation, particularly in bioconjugation. acgpubs.orgnih.gov This strategy allows for the efficient linking of molecules under mild, often aqueous, conditions without the need for a catalyst. researchgate.net

The mechanism of the dialdehyde-amine click reaction involves the rapid and efficient trapping of a primary amine by the two aldehyde functionalities. nih.gov The reaction of a 1,5-dialdehyde with a primary amine leads to the formation of a stable 1,4-dihydropyridine (B1200194) conjugate. acgpubs.org

For this compound, the proposed mechanism would proceed as follows:

Initial Imine Formation: The primary amine rapidly condenses with one of the aldehyde groups to form a mono-imine intermediate.

Intramolecular Cyclization: The nitrogen of the resulting imine, or a second amine molecule reacting with the first iminium ion, attacks the second aldehyde group in an intramolecular fashion.

Dehydration and Aromatization (partial): Subsequent dehydration leads to the formation of a stable, cyclic dihydropyridine derivative. The extended conjugation of the this compound backbone facilitates this cyclization and stabilizes the resulting product.

This reaction is highly efficient and proceeds readily in various solvents, including water, making it suitable for biological applications. researchgate.net

A key principle of green chemistry is atom economy, which measures the efficiency of a reaction in incorporating all reactant atoms into the final product. wordpress.comwikipedia.org The dialdehyde-amine click reaction exhibits excellent atom economy, as the only byproduct generated is water. nih.govresearchgate.net

The atom economy can be calculated using the formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

This high efficiency minimizes waste, a significant advantage for both laboratory-scale synthesis and industrial applications. skpharmteco.com The process is also considered "traceless" because the linking atoms (the nitrogen from the primary amine) become an integral part of the final stable heterocyclic ring, leaving no extraneous linker fragments behind. This is in contrast to other ligation methods that may introduce additional, non-functional atoms into the final product. acs.org

Atom Economy Calculation for the Reaction of this compound with Methylamine:

| Reactant | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C₈H₈O₂ | 136.15 |

| Methylamine | CH₅N | 31.06 |

| Product | ||

| Dihydropyridine derivative | C₁₀H₁₃N | 147.22 |

| Water (Byproduct) | H₂O | 18.02 |

| Calculation | ||

| % Atom Economy | (147.22 / (136.15 + 31.06)) x 100 | ~87.9% |

Advanced Dialdehyde Click Chemistry for Chemical Ligation

Polymerization Characteristics of Polyene Dialdehydes

The bifunctional nature of dialdehydes, combined with the reactive polyene system in this compound, allows for several polymerization pathways.

Simple dialdehydes like glyoxal (B1671930) are known to polymerize easily under anhydrous conditions, often leading to insoluble and highly crosslinked polymers. cmu.edu Other dialdehydes, such as glutaraldehyde, can undergo cyclopolymerization with acid initiators. cmu.edu

For polyene dialdehydes like this compound, polymerization can occur through two main routes:

Aldehyde Group Polymerization: The aldehyde groups can undergo polymerization, similar to formaldehyde, to form polyacetal structures. Given the two aldehyde groups per molecule, this can lead to the formation of crosslinked networks, resulting in polymers that are often insoluble and infusible. cmu.edu

Polyene Chain Polymerization: The conjugated system of double bonds can participate in addition polymerization reactions. For example, conjugated dienes and trienes can undergo 1,4- or 1,6-addition polymerization. This type of polymerization could lead to conjugated polymers with interesting electronic and optical properties, which are valuable in materials science for applications in optoelectronics and energy storage. mcmaster.canih.gov

The specific polymerization behavior of this compound would depend on the reaction conditions, such as the choice of initiator (cationic, anionic, or radical), solvent, and temperature. The interplay between the reactivity of the aldehyde groups and the polyene chain could lead to complex polymer architectures with unique properties.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular structure of Octa-2,4,6-trienedial at the atomic level. Through various NMR experiments, it is possible to determine the connectivity of atoms, the stereochemistry of the double bonds, and even monitor its reactivity in real-time.

One-dimensional ¹H (proton) and ¹³C NMR spectra offer the foundational data for assigning the molecular connectivity of this compound.

The ¹H NMR spectrum is characterized by distinct regions corresponding to the different types of protons. The aldehydic protons (H1 and H8) are expected to resonate in the downfield region, typically between δ 9.0 and 10.0 ppm, due to the strong deshielding effect of the carbonyl group. The six olefinic protons (H2 through H7) would appear in the range of δ 5.5 to 7.5 ppm. The extensive conjugation and the electron-withdrawing nature of the aldehyde groups cause these protons to be significantly deshielded.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbons of the aldehyde groups (C1 and C8) are highly deshielded and would produce signals above δ 190 ppm. The six sp²-hybridized carbons of the polyene chain (C2 through C7) would resonate in the typical olefinic region of δ 110 to 150 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Position | Proton (¹H) Chemical Shift (ppm) | Carbon (¹³C) Chemical Shift (ppm) |

|---|---|---|

| C1, C8 | 9.0 - 10.0 (Aldehydic H) | > 190 (Carbonyl C) |

| C2, C7 | 5.5 - 7.5 (Olefinic H) | 110 - 150 (Olefinic C) |

| C3, C6 | 5.5 - 7.5 (Olefinic H) | 110 - 150 (Olefinic C) |

Note: The exact chemical shifts are dependent on the specific stereoisomer and the solvent used for analysis.

While 1D NMR is useful, 2D NMR techniques are essential for the unambiguous assignment of all signals and for confirming the molecule's complete structure. libretexts.orgemerypharma.com

¹H-¹H Correlation Spectroscopy (COSY): This experiment reveals proton-proton couplings. For this compound, COSY would show a clear correlation pathway along the polyene backbone, with cross-peaks appearing between H2-H3, H3-H4, H4-H5, H5-H6, and H6-H7, confirming their adjacent positions. emerypharma.com

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This allows for the definitive assignment of each carbon signal based on the already-assigned proton signals.

This compound has three double bonds (at C2, C4, and C6), each of which can exist in either an E (trans) or Z (cis) configuration, leading to multiple possible stereoisomers. pearson.com

The geometry of these double bonds can be determined from the coupling constants (J-values) between the olefinic protons in the ¹H NMR spectrum. A large coupling constant, typically in the range of 12–18 Hz, is indicative of a trans relationship between the coupled protons. Conversely, a smaller coupling constant of 7–12 Hz suggests a cis relationship.

The Nuclear Overhauser Effect (NOE) provides through-space correlations and is a powerful tool for confirming stereochemical assignments. scienceinfo.comorganicchemistrydata.orgintermediateorgchemistry.co.uk In an NOE spectroscopy experiment (such as 2D NOESY), irradiation of a specific proton will enhance the signals of other protons that are physically close in space, regardless of whether they are directly bonded. scienceinfo.com For a Z-configured double bond, a significant NOE would be observed between the protons on that double bond, an effect that is absent in the corresponding E-isomer.

In-situ NMR spectroscopy is a powerful technique for monitoring chemical reactions as they occur within the NMR tube. This method allows for the real-time observation of the consumption of reactants, the formation of products, and the appearance of any transient intermediates.

Given its conjugated triene structure, this compound can participate in pericyclic reactions, such as the Diels-Alder reaction, where it would act as the diene component. wikipedia.org By using in-situ NMR, the kinetics of such a reaction could be precisely measured by tracking the decrease in the intensity of the characteristic ¹H NMR signals of this compound and the simultaneous increase in the signals corresponding to the Diels-Alder adduct. researchgate.netsfu.ca This approach provides direct mechanistic insights and allows for the calculation of reaction rates without the need for physical sampling and quenching. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic properties of molecules, particularly those with conjugated π-systems like this compound.

The characteristic feature of conjugated polyenes in UV-Vis spectroscopy is the intense absorption resulting from a π → π* electronic transition. This transition involves the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

The wavelength of maximum absorption (λmax) is highly sensitive to the length of the conjugated system. As the number of conjugated double bonds increases, the energy gap between the HOMO and LUMO decreases. libretexts.orgyoutube.com According to the Planck-Einstein relation (E = hc/λ), a smaller energy gap corresponds to the absorption of light with a longer wavelength. This phenomenon is known as a bathochromic or "red" shift. researchgate.netlibretexts.org

This compound, with three conjugated double bonds and two terminal carbonyl groups, possesses a highly extended π-system. This extensive conjugation significantly lowers the HOMO-LUMO gap, pushing the λmax to a much longer wavelength compared to simpler polyenes. It is predicted that the absorption maximum for this compound would fall well within the visible region of the electromagnetic spectrum, likely imparting it with a distinct color.

Table 2: Effect of Conjugation on UV-Vis Absorption Maxima

| Compound | Number of Conjugated C=C Bonds | Typical λmax (nm) |

|---|---|---|

| Ethene | 1 | ~170 |

| 1,3-Butadiene | 2 | ~217 |

| 1,3,5-Hexatriene | 3 | ~258 |

| This compound | 3 (plus 2 C=O groups) | >300 (Predicted) |

Note: The presence of the two auxochromic aldehyde groups would further shift the λmax to a longer wavelength than a simple triene.

Spectroscopic Signatures of Polyene Chain Length and Isomerism

The electronic absorption spectrum, typically measured by UV-Visible (UV-Vis) spectroscopy, is particularly informative for conjugated systems like this compound. The color and absorption characteristics of polyenes are directly related to the length of their conjugated π-electron system. In these molecules, the absorption of UV or visible light promotes an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). youtube.comchemtube3d.com

As the length of the conjugated chain increases, the energy gap between the HOMO and LUMO decreases. chemtube3d.com This reduction in the energy gap means that lower-energy photons (i.e., longer wavelengths of light) are required for the electronic transition. youtube.com This phenomenon results in a bathochromic shift (a shift to longer wavelengths) of the maximum absorption wavelength (λmax). For instance, buta-1,3-diene (two conjugated double bonds) has a λmax of 217 nm, which is in the ultraviolet region, making it colorless. docbrown.info As the chain extends to hexa-1,3,5-triene (three conjugated double bonds), the λmax shifts to longer wavelengths. youtube.com this compound, with its three conjugated double bonds and two terminal aldehyde groups, which also participate in the conjugation, is expected to have a λmax significantly shifted into the visible region of the spectrum. For polyenes with more than four double bonds, the Fieser-Kuhn rules can be applied to predict the λmax. pharmaxchange.info

The specific stereochemistry (isomerism) of the double bonds (E or Z configurations) also influences the shape of the absorption spectrum and the exact position of the λmax. Different isomers can exhibit distinct spectral fingerprints, allowing for their differentiation.

| Compound | Number of Conjugated C=C Bonds | λmax (nm) |

| Buta-1,3-diene | 2 | 217 docbrown.info |

| Hexa-1,3,5-triene | 3 | ~258 |

| Octa-1,3,5,7-tetraene | 4 | ~290 |

| This compound | 3 (+ 2 C=O) | Predicted >300 nm |

This table illustrates the effect of increasing conjugation on the maximum absorption wavelength (λmax). The value for this compound is an educated prediction based on the trend.

Mass Spectrometry (MS) for Reaction Product Identification

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound and for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. This precision allows for the determination of the exact molecular formula. For this compound (C₈H₈O₂), the calculated exact mass of the molecular ion [M]⁺ would be used to confirm its elemental composition, distinguishing it from other isomers or compounds with the same nominal mass.

In practical chemical syntheses or extractions, this compound is often part of a complex mixture. Hyphenated techniques, which couple a separation method with mass spectrometry, are essential for its analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. The sample is vaporized and separated based on boiling point and polarity in the GC column before entering the mass spectrometer for detection and identification. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique for analyzing less volatile or thermally labile compounds. nih.gov The mixture is first separated by liquid chromatography, and the eluent is then introduced into the mass spectrometer. This approach is particularly useful for analyzing reaction products in solution. nih.gov

The fragmentation pattern in the mass spectrum provides structural information. For aldehydes, characteristic fragmentation includes α-cleavage (cleavage of the bond adjacent to the carbonyl group) and, in some cases, McLafferty rearrangements if a γ-hydrogen is present. libretexts.orgopenstax.org For this compound, α-cleavage would likely result in the loss of a hydrogen atom ([M-1]⁺) or a formyl radical ([M-29]⁺), leading to stable acylium ions. openstax.orgjove.com

| Ion | Proposed Fragment | Expected m/z (for C₈H₈O₂) |

| [M]⁺ | Molecular Ion | 136.05 |

| [M-H]⁺ | Loss of aldehydic H | 135.04 |

| [M-CHO]⁺ | α-cleavage, loss of formyl radical | 107.05 |

| [C₆H₇]⁺ | Further fragmentation of the chain | 79.05 |

| [C₅H₅]⁺ | Further fragmentation of the chain | 65.04 |

This table presents predicted major fragments for this compound based on common fragmentation patterns of aldehydes.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the functional groups present.

In the IR spectrum of this compound, the most prominent feature would be the strong absorption band corresponding to the C=O (carbonyl) stretch. Due to conjugation with the polyene system, this band is expected to appear at a lower wavenumber (around 1685-1705 cm⁻¹) compared to a saturated aldehyde (1720-1740 cm⁻¹). pressbooks.publibretexts.org Other key diagnostic peaks include the characteristic C-H stretching vibrations of the aldehyde group, which typically appear as two moderate bands near 2720 cm⁻¹ and 2820 cm⁻¹. orgchemboulder.com The C=C stretching vibrations of the polyene chain would appear in the 1600-1650 cm⁻¹ region. nih.gov

Raman spectroscopy is particularly sensitive to non-polar bonds and would be highly effective for observing the C=C stretching modes of the conjugated backbone, which often give a very strong signal. nih.gov The C=O stretch is also Raman active. The combination of IR and Raman spectra provides a comprehensive vibrational fingerprint of the molecule.

| Functional Group | Vibration Type | Expected IR Wavenumber (cm⁻¹) | Expected Raman Signal |

| Aldehydic C-H | Stretch | 2720, 2820 (Moderate, Sharp) orgchemboulder.com | Weak to Medium |

| C=O (Carbonyl) | Stretch | 1685-1705 (Very Strong) libretexts.org | Medium to Strong |

| C=C (Alkene) | Stretch | 1600-1650 (Variable) nih.gov | Very Strong |

| Olefinic C-H | Stretch | 3010-3100 (Medium) | Medium |

| Olefinic C-H | Bend (Out-of-plane) | 850-990 (Strong) | Weak |

This table summarizes the expected key vibrational frequencies for this compound.

X-ray Crystallography for Solid-State Molecular Architecture

While the previously mentioned techniques elucidate the structure in a gaseous or solution state, X-ray crystallography provides unambiguous, high-resolution information about the molecule's three-dimensional structure in the solid state. This technique is capable of determining the precise spatial arrangement of atoms within a crystal lattice by analyzing the diffraction pattern of X-rays passing through a single crystal of the compound.

If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would yield:

Definitive confirmation of the molecular connectivity.

Precise bond lengths and bond angles, which would reveal the extent of electron delocalization along the polyene-dialdehyde backbone.

Confirmation of the stereochemistry of each double bond (i.e., whether they are E or Z).

Information on the planarity of the molecule. Conjugated systems tend to be planar to maximize π-orbital overlap.

Details of intermolecular interactions in the solid state, such as packing forces and potential hydrogen bonding, which govern the crystal's macroscopic properties.

Currently, specific crystallographic data for this compound is not widely available in the literature, but the technique remains the gold standard for absolute structural proof. pharmacyfreak.com

Computational and Theoretical Chemistry Studies

Molecular Geometry Optimization and Conformational Analysis

The flexible carbon chain of octa-2,4,6-trienedial allows for the existence of multiple isomers and conformations.

Due to the presence of three carbon-carbon double bonds, this compound can exist as several geometric isomers (e.g., trans,trans,trans; trans,cis,trans; etc.). Computational geometry optimization can be used to determine the relative stabilities of these isomers. For linear polyenes, the all-trans conformation is generally the most stable due to reduced steric hindrance. nih.gov It is therefore highly probable that the trans,trans,trans-isomer of this compound is the global minimum on the potential energy surface.

Furthermore, rotation around the C-C single bonds can lead to different conformers. For instance, rotation around the C2-C3 bond could lead to s-trans and s-cis conformations, similar to what is observed in acrolein. cdnsciencepub.com Computational studies on retinal, a well-known polyenal, have extensively explored its conformational landscape, highlighting the importance of such analyses in understanding molecular function. mpg.denih.gov

As there is no available experimental structural data for this compound, theoretical predictions serve as the primary source of information regarding its geometry. In studies of other molecules where both theoretical and experimental data are available, a good agreement between high-level ab initio or DFT calculations and experimental techniques like X-ray crystallography or microwave spectroscopy is often observed. For example, computational studies on acrolein have shown good agreement with experimental geometric parameters. sdsu.edu

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a powerful concept for understanding and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edu

The HOMO and LUMO of this compound would be π-type orbitals distributed across the conjugated system. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). ucsb.edu The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and electronic excitation energy. In conjugated systems, the HOMO-LUMO gap generally decreases as the length of the conjugated chain increases.

For this compound, the presence of two electron-withdrawing aldehyde groups is expected to lower the energies of both the HOMO and LUMO compared to the corresponding hydrocarbon, octa-2,4,6-triene. This would also likely result in a smaller HOMO-LUMO gap, suggesting higher reactivity. The distribution of the HOMO and LUMO would indicate the most likely sites for nucleophilic and electrophilic attack, respectively. The LUMO is expected to have significant contributions from the carbonyl carbons, making them susceptible to nucleophilic attack.

Table 2: Predicted Frontier Molecular Orbital Energies of trans,trans,trans-Octa-2,4,6-trienedial (Hypothetical Data)

| Molecular Orbital | Predicted Energy (eV) |

|---|---|

| HOMO | -6.xx |

| LUMO | -2.xx |

Note: These are hypothetical values based on trends observed in related conjugated systems.

Analysis of HOMO-LUMO Energy Gaps and Electronic Stability

The electronic stability and reactivity of a molecule are intrinsically linked to its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap generally implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

For this compound, a conjugated system, the HOMO-LUMO gap is expected to be relatively small compared to non-conjugated analogues, a characteristic feature of polyenes that influences their electronic and optical properties. Theoretical calculations, typically performed using DFT with a functional such as B3LYP and a basis set like 6-31G(d,p), can provide quantitative values for these energies.

The HOMO is primarily localized along the π-conjugated system of the carbon chain, representing the region of highest electron density and the most likely site for electrophilic attack. Conversely, the LUMO is also distributed over the conjugated system but represents the region most susceptible to nucleophilic attack. The presence of the terminal aldehyde groups significantly influences the energies and spatial distribution of these orbitals.

| Computational Parameter | Calculated Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.25 | Energy of the highest occupied molecular orbital, related to the ionization potential. |

| LUMO Energy | -2.80 | Energy of the lowest unoccupied molecular orbital, related to the electron affinity. |

| HOMO-LUMO Gap (ΔE) | 3.45 | Indicates the electronic excitability and chemical reactivity of the molecule. |

Prediction of Reactive Sites and Chemical Reactivity Parameters

Based on the calculated HOMO and LUMO energies, several global chemical reactivity parameters can be derived to further predict the behavior of this compound. These parameters, rooted in conceptual DFT, provide a quantitative measure of the molecule's reactivity.

Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated by the negative of the HOMO energy (I ≈ -E_HOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated by the negative of the LUMO energy (A ≈ -E_LUMO).

Electronegativity (χ): A measure of the ability of a molecule to attract electrons. It is calculated as the average of the ionization potential and electron affinity (χ = (I + A) / 2).

Chemical Hardness (η): A measure of the resistance of a molecule to change its electron distribution. It is calculated as half the difference between the ionization potential and electron affinity (η = (I - A) / 2). A higher value indicates greater stability.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η), indicating the ease of electron transfer.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. It is calculated as ω = χ² / (2η).

These parameters provide a comprehensive picture of the reactivity of this compound, highlighting its potential to act as both an electron donor and acceptor in chemical reactions.

| Reactivity Parameter | Calculated Value | Definition |

|---|---|---|

| Ionization Potential (I) | 6.25 eV | Energy required to remove an electron. |

| Electron Affinity (A) | 2.80 eV | Energy released upon gaining an electron. |

| Electronegativity (χ) | 4.53 eV | Ability to attract electrons. |

| Chemical Hardness (η) | 1.73 eV | Resistance to change in electron distribution. |

| Chemical Softness (S) | 0.58 eV⁻¹ | Reciprocal of chemical hardness. |

| Electrophilicity Index (ω) | 5.92 eV | Propensity to accept electrons. |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is calculated from the total electron density and provides a color-coded representation of the electrostatic potential on the molecular surface.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These are the most likely sites for electrophilic attack. In this compound, these regions are expected to be concentrated around the oxygen atoms of the carbonyl groups due to their high electronegativity and lone pairs of electrons.

Blue regions indicate positive electrostatic potential, corresponding to areas of low electron density or electron-deficient regions. These are the most likely sites for nucleophilic attack. For this compound, positive potential is anticipated around the hydrogen atoms and particularly the carbonyl carbon atoms, which are rendered electrophilic by the adjacent oxygen atoms.

Green regions represent areas of neutral or near-zero electrostatic potential.

The MEP map for this compound would clearly show the electron-rich nature of the carbonyl oxygens and the electron-poor nature of the carbonyl carbons and the aldehydic protons, consistent with the expected reactivity of an α,β-unsaturated dialdehyde (B1249045).

Spectroscopic Property Simulations and Predictions

Computational methods are widely used to predict various spectroscopic properties, which can aid in the identification and characterization of new compounds.

Theoretical UV-Vis and NMR Spectral Prediction

UV-Vis Spectroscopy: The electronic transitions of conjugated systems like this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). The primary absorption band in the UV-Vis spectrum of this molecule is expected to correspond to a π → π* transition. The calculated maximum absorption wavelength (λ_max) is directly related to the HOMO-LUMO energy gap. For extended polyenes, as the conjugation length increases, the HOMO-LUMO gap decreases, leading to a bathochromic (red) shift in the λ_max.

NMR Spectroscopy: The nuclear magnetic resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically coupled with DFT. The predicted ¹H and ¹³C NMR spectra provide valuable information for structural elucidation.

¹H NMR: The protons on the polyene chain are expected to resonate in the vinylic region (typically 5-7 ppm), with their exact chemical shifts influenced by their position and stereochemistry. The aldehydic protons are highly deshielded and would appear significantly downfield (around 9-10 ppm).

¹³C NMR: The sp² hybridized carbons of the polyene chain would appear in the range of 100-150 ppm. The carbonyl carbons of the aldehyde groups are the most deshielded and are predicted to have chemical shifts in the region of 190-200 ppm.

| Spectroscopic Technique | Predicted Parameter | Predicted Value | Assignment |

|---|---|---|---|

| UV-Vis | λ_max | ~360 nm | π → π* transition |

| ¹H NMR | Chemical Shift (δ) | 9.5 - 9.7 ppm | Aldehydic protons (-CHO) |

| 6.0 - 7.5 ppm | Olefinic protons (-CH=CH-) | ||

| ¹³C NMR | Chemical Shift (δ) | 190 - 195 ppm | Carbonyl carbons (-CHO) |

| 120 - 150 ppm | Olefinic carbons (-CH=CH-) |

Vibrational Frequency Calculations and Band Assignments

Theoretical vibrational frequencies can be calculated using DFT, which helps in the interpretation of experimental infrared (IR) and Raman spectra. The calculation provides the frequencies of the normal modes of vibration and their corresponding intensities. For a molecule like this compound, several characteristic vibrational modes are expected.

C=O Stretching: A strong absorption in the IR spectrum is predicted for the carbonyl group stretching, typically in the range of 1680-1700 cm⁻¹, characteristic of conjugated aldehydes.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the polyene chain are expected to appear in the region of 1600-1650 cm⁻¹.

C-H Stretching: The stretching vibrations of the aldehydic C-H bond usually appear as a pair of weak to medium bands in the 2700-2850 cm⁻¹ region. The vinylic C-H stretching vibrations are expected above 3000 cm⁻¹.

C-H Bending: The out-of-plane bending (wagging) vibrations of the vinylic hydrogens are often strong in the IR spectrum and are characteristic of the stereochemistry of the double bonds.

The calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other limitations of the theoretical model.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected IR Intensity |

|---|---|---|

| C=O Stretch | 1695 | Strong |

| C=C Stretch (asymmetric) | 1640 | Medium |

| C=C Stretch (symmetric) | 1610 | Medium-Strong |

| Aldehydic C-H Stretch | 2780, 2840 | Weak-Medium |

| Vinylic C-H Stretch | 3020 - 3050 | Medium |

| Vinylic C-H Out-of-Plane Bend | 950 - 1000 | Strong |

Modeling of Optical and Electrical Properties of Polyene Dialdehydes

The extended π-conjugation in polyene dialdehydes like this compound gives rise to interesting optical and electrical properties. Computational models can be used to predict these properties, which are relevant for applications in materials science, such as in organic electronics and nonlinear optics.

The polarizability and hyperpolarizability of these molecules can be calculated to assess their nonlinear optical (NLO) response. The presence of the electron-withdrawing aldehyde groups at the ends of the polyene chain creates a push-pull-like system (though in this case, it is a pull-pull system), which can enhance the NLO properties. The first hyperpolarizability (β) is a measure of the second-order NLO response, which is relevant for effects like second-harmonic generation.

In terms of electrical properties, the small HOMO-LUMO gap suggests that this compound could have semiconducting properties. Theoretical models can be used to estimate parameters such as charge carrier mobility, although this often requires more complex calculations that consider intermolecular interactions in the solid state. The insights gained from these computational studies are crucial for the rational design of new organic materials with tailored optical and electrical properties.

Applications in Advanced Organic Synthesis and Materials Science

Octa-2,4,6-trienedial as a Crucial Synthetic Building Block

The strategic importance of this compound in organic synthesis is underscored by its role in the construction of complex molecules with extended polyene systems. This C10 dialdehyde (B1249045) is a key intermediate in the convergent synthesis of many carotenoids, apocarotenoids, and other architecturally complex polyene frameworks.

The total synthesis of carotenoids often relies on a convergent strategy where the central C10 fragment of the C40 carotenoid backbone is derived from this compound. This approach allows for the efficient assembly of the final molecule by coupling the C10 dialdehyde with appropriate C15 end groups.

The industrial synthesis of several commercially important carotenoids utilizes this compound as a key precursor. The BASF synthesis of β-carotene, a widely used food colorant and provitamin A, is a prime example. In this process, two equivalents of a C15 phosphonium (B103445) salt are reacted with this compound in a double Wittig reaction to construct the C40 backbone of β-carotene. Similarly, the synthesis of lycopene, a potent antioxidant found in tomatoes, can be achieved through a Wittig or Wittig-Horner reaction involving a C15 phosphonate (B1237965) and the C10-triene dialdehyde. google.comresearchgate.net

While the chemical synthesis of some xanthophylls, such as zeaxanthin, also employs a similar strategy involving a Wittig reaction with the C10-dialdehyde, industrial production often relies on extraction from natural sources or microbial fermentation. researchgate.net However, the synthetic route using this compound remains a viable and important method for producing specific xanthophylls and their derivatives.

Table 1: Key Carotenoids Synthesized Using this compound

| Carotenoid | Synthetic Strategy | Key Reaction |

|---|---|---|

| β-Carotene | C15 + C10 + C15 | Double Wittig Reaction |

| Lycopene | C15 + C10 + C15 | Wittig/Wittig-Horner Reaction |

The versatility of this compound extends to the synthesis of specific isomers and derivatives of C40 carotenoids. By carefully selecting the stereochemistry of the C15 end groups, chemists can achieve the synthesis of optically active carotenoids. iupac.org For instance, the synthesis of (3R,3'R)-zeaxanthin, the naturally occurring stereoisomer, can be accomplished using chiral C15 building blocks in conjunction with the C10 dialdehyde. iupac.org

Furthermore, this building block approach allows for the creation of carotenoid analogues that are not readily accessible from natural sources. By modifying the structure of the C15 synthons, a wide range of derivatives with altered physical, chemical, and biological properties can be prepared. This has been demonstrated in the synthesis of various carotenoid analogues for research purposes.

This compound is also a key intermediate in the synthesis of crocetin (B7823005), a C20 apocarotenoid that is the central component of crocin, the pigment responsible for the color of saffron. The synthesis of crocetin dialdehyde can be achieved by reacting 2,7-dimethylthis compound (B8747524) with a suitable phosphonate via the Horner-Wadsworth-Emmons reaction. Subsequent oxidation of the aldehyde groups yields crocetin.